molecular formula C9H6BrF3O2 B1420766 Methyl 2-bromo-3-(trifluoromethyl)benzoate CAS No. 1214362-28-3

Methyl 2-bromo-3-(trifluoromethyl)benzoate

Cat. No.: B1420766
CAS No.: 1214362-28-3
M. Wt: 283.04 g/mol
InChI Key: QMJPSZMMZSUXFE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H6BrF3O2 and its molecular weight is 283.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-bromo-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJPSZMMZSUXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromo-3-(trifluoromethyl)benzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-bromo-3-(trifluoromethyl)benzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic importance lies in its unique trifunctional architecture: a bromine atom poised for cross-coupling reactions, a metabolically robust trifluoromethyl group, and a versatile methyl ester. This combination makes it a valuable building block for constructing complex molecular entities. The trifluoromethyl group, in particular, is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules[1][2]. This guide provides a comprehensive technical overview of the compound's properties, a field-proven synthesis protocol, its chemical reactivity, and its strategic applications for researchers, chemists, and drug development professionals.

Section 1: Physicochemical Properties and Identification

Precise identification and understanding of the physicochemical properties of a reagent are foundational to its effective use in synthesis. Methyl 2-bromo-3-(trifluoromethyl)benzoate is characterized by the following identifiers and properties.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 2-Bromo-3-(trifluoromethyl)benzoic Acid C H₂SO₄ (catalyst) Reflux, 1-10 hours A->C B Methanol (Excess) B->C D 1. Neutralization (e.g., NaHCO₃) C->D E 2. Extraction (e.g., Ethyl Acetate) D->E F 3. Drying & Solvent Evaporation E->F P Methyl 2-bromo-3-(trifluoromethyl)benzoate F->P

Figure 2: General Synthesis and Purification Workflow

Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3-(trifluoromethyl)benzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (20-30 eq), which acts as both the solvent and the esterifying agent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the stirring mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude ester via column chromatography on silica gel to obtain the final product of high purity.

Section 3: Chemical Reactivity and Strategic Applications

The synthetic utility of Methyl 2-bromo-3-(trifluoromethyl)benzoate is derived from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

The Bromo Substituent: A Gateway for Carbon-Carbon Bond Formation

The aryl bromide is an excellent handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5][6] This reaction allows for the formation of a new carbon-carbon bond at the C2 position by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[6] This is a cornerstone transformation in drug discovery for building biaryl structures, which are common motifs in bioactive molecules.

The Trifluoromethyl Group: A Bioisostere for Enhanced Drug Properties

The trifluoromethyl (-CF₃) group is a key player in modern medicinal chemistry.[1][7][8] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (like a methyl group) with a -CF₃ group can significantly increase a drug's half-life.[2][9][10]

  • Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[9][10]

  • Binding Affinity: The electronegativity and size of the -CF₃ group can alter the electronic profile of the aromatic ring and lead to more favorable interactions with protein targets.[9][10]

The Methyl Ester: A Versatile Functional Group

The methyl ester can be readily hydrolyzed under basic or acidic conditions to regenerate the parent carboxylic acid. This acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals, via standard peptide coupling protocols (e.g., using EDC/HOBt or HATU).

G cluster_main Methyl 2-bromo-3-(trifluoromethyl)benzoate A Target Molecule B Biaryl Product A->B Suzuki Coupling (R-B(OH)₂, Pd cat.) @ Bromo Group C Amide Product A->C 1. Hydrolysis (NaOH) 2. Amide Coupling (R₂NH) @ Ester Group D 2-Aryl-3-(trifluoromethyl)benzoic Acid B->D Hydrolysis (NaOH) @ Ester Group

Figure 3: Key Reactivity and Transformation Pathways

Section 4: Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected SignatureRationale
¹H NMR δ ~3.9 ppm (s, 3H, -OCH₃)δ 7.4-8.0 ppm (m, 3H, Ar-H)The methyl ester protons will appear as a singlet. The three aromatic protons will be in the aromatic region, showing complex splitting patterns due to coupling.
¹³C NMR δ ~53 ppm (-OCH₃)δ ~165 ppm (C=O)δ 120-140 ppm (Ar-C)Characteristic shifts for the methyl and carbonyl carbons of the ester. The aromatic carbons will appear in the typical downfield region, with the carbon attached to the CF₃ group showing a quartet due to C-F coupling.
¹⁹F NMR δ ~ -60 to -65 ppm (s, 3F, -CF₃)A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
FT-IR ~1720-1740 cm⁻¹ (strong, C=O stretch)~1200-1300 cm⁻¹ (strong, C-O stretch)~1100-1200 cm⁻¹ (strong, C-F stretch)Strong, characteristic absorption bands for the carbonyl group of the ester and the C-F bonds of the trifluoromethyl group.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2-bromo-3-(trifluoromethyl)benzoate is not widely available, the hazard profile can be inferred from structurally related compounds, such as other brominated and trifluoromethylated benzoates.[12][13]

  • Hazard Classification (Anticipated):

    • Causes skin irritation (Skin Irrit. 2).

    • Causes serious eye irritation (Eye Irrit. 2A).

    • May cause respiratory irritation (STOT SE 3).

    • May be harmful if swallowed (Acute Tox. 4, Oral).[14]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing dust, mist, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.

Conclusion

Methyl 2-bromo-3-(trifluoromethyl)benzoate is a strategically designed building block with significant potential for complex molecule synthesis. Its value is rooted in the orthogonal reactivity of its functional groups: the bromo moiety serves as a handle for sophisticated cross-coupling reactions, the trifluoromethyl group provides a means to enhance the pharmacokinetic profile of target molecules, and the ester allows for further derivatization. Understanding the synthesis, reactivity, and handling of this compound empowers researchers in drug discovery and materials science to leverage its unique properties for the development of novel and impactful chemical entities.

References

  • Mullard, A. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Reis, R. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • García-Álvarez, R., et al. (2011). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters. Available at: [Link]

  • Wang, Z., et al. (2024). Ni/Photoredox-Catalyzed Enantioselective Acylation of α-Bromobenzoates with Aldehydes: A Formal Approach to Aldehyde-Aldehyde Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Available at: [Link]

  • PubChem. (n.d.). Bromo 2-methyl-3-(trifluoromethyl)benzoate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Available at: [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. NIST WebBook. Available at: [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

  • Jiang, X., et al. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ACS Omega. (2026). Hydrosilylation of Esters via a Titanocene(III) Borohydride–PMHS System: Scope, Limitations, and Mechanistic Insights. Available at: [Link]

  • Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab. YouTube. Available at: [Link]

  • Unknown. (n.d.). Fischer Esterification Procedure. Available at: [Link]

  • Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). General mechanism of the Fischer-Speier esterification. Available at: [Link]

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A Comprehensive Technical Guide to Methyl 2-bromo-3-(trifluoromethyl)benzoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 2-bromo-3-(trifluoromethyl)benzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a methyl ester, provides a versatile platform for a variety of chemical transformations. This guide offers an in-depth analysis of its physicochemical properties, synthetic routes, and its significant role in the development of novel therapeutic agents. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as this moiety is frequently incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.

Physicochemical Properties and Structural Data

The precise molecular characteristics of Methyl 2-bromo-3-(trifluoromethyl)benzoate are fundamental to its application in synthetic chemistry. The molecular weight and other key identifiers have been programmatically determined and are summarized below for clarity and quick reference.

PropertyValueSource
Molecular Weight 283.04 g/mol [1]
Molecular Formula C₉H₆BrF₃O₂[1]
CAS Number 1214362-28-3[2]
IUPAC Name methyl 2-bromo-3-(trifluoromethyl)benzoate[2]
Canonical SMILES COC(=O)C1=C(C=CC=C1C(F)(F)F)Br[2]
InChI Key QMJPSZMMZSUXFE-UHFFFAOYSA-N[2]
MDL Number MFCD14697994[2]

Synthesis and Reactivity: A Tale of Two Functional Groups

The synthesis of Methyl 2-bromo-3-(trifluoromethyl)benzoate typically involves a multi-step process, beginning with the appropriate trifluoromethylated and brominated precursors. A common synthetic logic involves the preparation of the corresponding carboxylic acid, 2-bromo-3-(trifluoromethyl)benzoic acid, followed by esterification.

Synthesis of the Carboxylic Acid Precursor

The synthesis of the parent acid, 2-bromo-3-(trifluoromethyl)benzoic acid, can be achieved through various routes, often starting from simpler substituted toluenes or benzoic acids. These methods may involve directed ortho-metalation followed by bromination, or Sandmeyer-type reactions on appropriately substituted anilines. The trifluoromethyl group is typically introduced at an earlier stage of the synthesis.

Esterification: The Final Step

The conversion of 2-bromo-3-(trifluoromethyl)benzoic acid to its methyl ester is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, with a strong acid catalyst such as sulfuric acid or hydrochloric acid. The equilibrium of this reaction is driven towards the product by using a large excess of the alcohol and/or by the removal of water as it is formed.

Experimental Protocol: Fischer-Speier Esterification of 2-bromo-3-(trifluoromethyl)benzoic acid

  • Objective: To synthesize Methyl 2-bromo-3-(trifluoromethyl)benzoate from its corresponding carboxylic acid.

  • Reagents and Materials:

    • 2-bromo-3-(trifluoromethyl)benzoic acid (1.0 eq)

    • Methanol (20-50 eq, anhydrous)

    • Concentrated Sulfuric Acid (0.1-0.2 eq)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-(trifluoromethyl)benzoic acid.

    • Add a large excess of anhydrous methanol to the flask.

    • Slowly and carefully, add the catalytic amount of concentrated sulfuric acid to the stirring solution.

    • Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until no more gas evolution is observed.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 2-bromo-3-(trifluoromethyl)benzoate.

    • The crude product can be further purified by column chromatography or recrystallization if necessary.

  • Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the acidic proton of the carboxylic acid in the ¹H NMR spectrum and the appearance of a singlet corresponding to the methyl ester protons are key indicators of a successful reaction.

G cluster_synthesis Synthetic Workflow start 2-bromo-3-(trifluoromethyl)benzoic acid esterification Fischer-Speier Esterification start->esterification reagents Methanol (CH3OH) Sulfuric Acid (H2SO4) reagents->esterification product Methyl 2-bromo-3-(trifluoromethyl)benzoate esterification->product

Caption: A simplified workflow for the synthesis of Methyl 2-bromo-3-(trifluoromethyl)benzoate.

Applications in Drug Discovery and Development

Methyl 2-bromo-3-(trifluoromethyl)benzoate is a valuable intermediate due to the orthogonal reactivity of its functional groups. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[3] These reactions are cornerstones of modern medicinal chemistry, allowing for the construction of complex molecular architectures from simple, commercially available starting materials.

The strategic placement of the trifluoromethyl group ortho to the bromine atom can influence the reactivity of the C-Br bond and imparts unique electronic properties to the aromatic ring. The -CF3 group is a strong electron-withdrawing group and is known to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[4] Furthermore, its lipophilic nature can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[4]

This combination of a reactive handle (bromine) and a property-modulating group (trifluoromethyl) makes Methyl 2-bromo-3-(trifluoromethyl)benzoate a sought-after precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents.

G cluster_utility Molecular Utility in Synthesis cluster_bromo_reactivity Reactivity cluster_cf3_properties Pharmacological Properties parent Methyl 2-bromo-3-(trifluoromethyl)benzoate bromo_node Bromine Atom (Position 2) parent->bromo_node cf3_node Trifluoromethyl Group (Position 3) parent->cf3_node ester_node Methyl Ester parent->ester_node suzuki Suzuki Coupling bromo_node->suzuki C-C bond heck Heck Coupling bromo_node->heck C-C bond buchwald Buchwald-Hartwig Amination bromo_node->buchwald C-N bond metabolic Enhanced Metabolic Stability cf3_node->metabolic lipo Increased Lipophilicity cf3_node->lipo binding Modulated Binding Affinity cf3_node->binding

Caption: Logical relationships of the functional groups in Methyl 2-bromo-3-(trifluoromethyl)benzoate.

Conclusion

Methyl 2-bromo-3-(trifluoromethyl)benzoate is a strategically designed synthetic intermediate that offers a powerful combination of reactivity and property modulation. Its well-defined physicochemical properties, coupled with its utility in robust and versatile chemical transformations like palladium-catalyzed cross-coupling, make it an indispensable tool for researchers in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and the influence of its functional groups is paramount for its effective application in the creation of next-generation therapeutics and other advanced chemical entities.

References

  • PubChem. Bromo 2-methyl-3-(trifluoromethyl)benzoate. [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • MySkinRecipes. Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Google Patents. Method for synthesizing methyl 3-(trifluoromethyl)
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. [Link]

  • Google Patents. Method for producing 3-bromomethylbenzoic acids.
  • Global Substance Registration System. METHYL 3-(TRIFLUOROMETHYL)BENZOATE. [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

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A Comprehensive Technical Guide to the NMR Spectral Analysis of Methyl 2-bromo-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Foreword: The Imperative of Structural Elucidation in Modern Chemistry

In the landscape of contemporary chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. This guide provides an in-depth technical overview of the NMR data for Methyl 2-bromo-3-(trifluoromethyl)benzoate, a compound of interest in synthetic and medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this document is built upon high-fidelity predicted NMR data, refined with empirical data from structurally analogous compounds. The principles and methodologies discussed herein are designed to be broadly applicable, serving as a robust framework for the spectral analysis of complex small molecules.

Predicted NMR Data for Methyl 2-bromo-3-(trifluoromethyl)benzoate

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for Methyl 2-bromo-3-(trifluoromethyl)benzoate. These predictions are generated using advanced computational algorithms and have been manually curated by comparing with experimental data of structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.95d~8.01HH-6
~7.78d~7.81HH-4
~7.45t~7.91HH-5
~3.94s-3H-OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.0C=O
~135.0C-6
~133.5 (q, J ≈ 33 Hz)C-3
~132.0C-4
~130.0C-1
~128.5 (q, J ≈ 5 Hz)C-5
~123.0 (q, J ≈ 275 Hz)-CF₃
~118.0C-2
~53.0-OCH₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -62.5s-CF₃

Deciphering the Spectra: A Guided Interpretation

The predicted NMR data provides a detailed electronic and structural fingerprint of Methyl 2-bromo-3-(trifluoromethyl)benzoate. The interpretation of these spectra is rooted in the fundamental principles of chemical shift, spin-spin coupling, and the influence of substituents on the aromatic system.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is anticipated to display a complex splitting pattern for the three adjacent protons on the benzene ring.

  • H-6 (~7.95 ppm): This proton is situated ortho to the electron-withdrawing carbonyl group of the methyl ester, which deshields it significantly, pushing its resonance downfield. It is expected to appear as a doublet due to coupling with H-5.

  • H-4 (~7.78 ppm): This proton is ortho to the strongly electron-withdrawing trifluoromethyl group, leading to a downfield chemical shift. It will likely appear as a doublet from coupling to H-5.

  • H-5 (~7.45 ppm): Positioned meta to both the bromine and the trifluoromethyl group, and ortho to two protons, H-5 is expected to be a triplet due to coupling with both H-4 and H-6.

  • -OCH₃ (~3.94 ppm): The methyl protons of the ester group are expected to appear as a sharp singlet in a region typical for methyl esters.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is particularly informative for identifying the carbon framework and the influence of the electron-withdrawing substituents.

  • Carbonyl Carbon (~165.0 ppm): The ester carbonyl carbon resonates at a characteristic downfield position.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbon bearing the trifluoromethyl group (C-3) and the carbon bearing the bromine (C-2) will be significantly affected. The trifluoromethyl group will cause the C-3 signal to appear as a quartet with a large coupling constant (~33 Hz), and the carbon of the CF₃ group itself will also be a quartet with a very large coupling constant (~275 Hz) due to one-bond C-F coupling. The carbon attached to the bromine (C-2) is expected to be shifted to a lower field.

  • Methyl Carbon (~53.0 ppm): The carbon of the methyl ester appears at a typical upfield position.

¹⁹F NMR Spectrum Analysis

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial tool for characterization.

  • -CF₃ (~ -62.5 ppm): The three equivalent fluorine atoms of the trifluoromethyl group are expected to give rise to a single, sharp resonance. The chemical shift is in the typical range for an aromatic trifluoromethyl group. Due to the absence of neighboring fluorine or hydrogen atoms within a three-bond range for significant coupling, this signal is predicted to be a singlet.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra for a compound such as Methyl 2-bromo-3-(trifluoromethyl)benzoate, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 500 MHz spectrometer would include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a quick experiment due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.

Synthesis of Methyl 2-bromo-3-(trifluoromethyl)benzoate

Synthesis_Workflow A 2-Bromo-3-(trifluoromethyl)benzoic acid D Methyl 2-bromo-3-(trifluoromethyl)benzoate A->D B Methanol (CH3OH) B->D C Acid Catalyst (e.g., H2SO4) C->D catalysis

Caption: Proposed synthesis of Methyl 2-bromo-3-(trifluoromethyl)benzoate.

Visualizing the Structure and NMR Analysis Workflow

The following diagrams illustrate the molecular structure and a logical workflow for the NMR analysis of Methyl 2-bromo-3-(trifluoromethyl)benzoate.

Caption: Molecular structure of Methyl 2-bromo-3-(trifluoromethyl)benzoate.

NMR_Analysis_Workflow A Acquire 1H, 13C, 19F NMR Spectra B Analyze 1H NMR: - Chemical Shifts - Integration - Multiplicity A->B C Analyze 13C NMR: - Chemical Shifts - Quartet for C-CF3 A->C D Analyze 19F NMR: - Chemical Shift - Singlet A->D E Correlate Data from all Spectra B->E C->E D->E F Propose and Confirm Structure E->F

Caption: A streamlined workflow for NMR spectral analysis.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the predicted NMR data for Methyl 2-bromo-3-(trifluoromethyl)benzoate, offering a foundational understanding for researchers in the field. The detailed interpretation of the predicted spectra, coupled with a standard experimental protocol, serves as a practical resource for the structural elucidation of this and similar complex aromatic compounds. While predicted data is a powerful tool, the acquisition of experimental NMR data remains the gold standard for definitive structural confirmation. Future work should focus on the synthesis and experimental NMR analysis of this compound to validate and refine the predictions presented herein. Such efforts will undoubtedly contribute to a deeper understanding of the structure-property relationships of halogenated and trifluoromethylated benzoic acid derivatives, which are of significant interest in the development of new pharmaceuticals and agrochemicals.

References

  • Reich, H. J. Structure Elucidation by Modern NMR. University of Wisconsin. [Link]

  • Jacobsen, N. E. NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, 2007.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2005.
  • Gunther, H. NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons, 2013.
  • NMR Shift DB. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Methodological & Application

Introduction: Navigating the Challenges of Sterically Encumbered Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Suzuki-Miyaura Coupling of Methyl 2-bromo-3-(trifluoromethyl)benzoate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

This application note focuses on a particularly challenging substrate: Methyl 2-bromo-3-(trifluoromethyl)benzoate . The structure of this molecule presents a classic case of competing electronic and steric demands. The bromine atom is positioned ortho to a methyl ester group, creating significant steric hindrance around the reaction center.[4] Concurrently, the potent electron-withdrawing trifluoromethyl (CF3) group influences the electronic properties of the aromatic ring. Furthermore, the presence of a base-sensitive ester moiety necessitates a careful selection of reaction conditions to prevent unwanted hydrolysis.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for successfully executing the Suzuki-Miyaura coupling of this substrate. We will delve into the mechanistic underpinnings, offer field-tested protocols, and provide expert insights to navigate potential challenges, ensuring a robust and reproducible methodology.

Mechanistic Deep Dive: The "Why" Behind the Protocol

The efficacy of a Suzuki-Miyaura coupling is governed by the seamless operation of a catalytic cycle.[6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a sterically hindered and electronically demanding substrate like Methyl 2-bromo-3-(trifluoromethyl)benzoate. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The cycle initiates with the insertion of a Palladium(0) complex into the carbon-bromine bond of the aryl halide. This is often the rate-determining step.[7] For sterically hindered substrates, this step can be sluggish. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-Heterocyclic Carbenes (NHCs) is crucial. These ligands stabilize the Pd(0) center, promote the oxidative addition, and increase the catalyst's longevity and efficiency.[3][8]

  • Transmetalation: Following oxidative addition, the organic moiety from the boronic acid (or its activated boronate ester form) is transferred to the palladium(II) center, displacing the halide. This step is critically dependent on the presence of a base.[9] The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[8]

  • Reductive Elimination: In the final step, the two organic partners on the palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6] Bulky ligands can accelerate this step, preventing side reactions and promoting high turnover.[9]

Key Component Selection: A Self-Validating System
  • Catalyst & Ligand Selection: The primary challenge with Methyl 2-bromo-3-(trifluoromethyl)benzoate is steric hindrance. Therefore, standard catalysts like Pd(PPh₃)₄ may prove inefficient. The choice of ligand is critical. Bulky biaryldialkyl monophosphine ligands (Buchwald ligands such as SPhos, XPhos, or RuPhos) are highly recommended as they create a coordinatively unsaturated and reactive palladium center that can accommodate hindered substrates.[8][10] These ligands have been shown to be effective for sterically demanding couplings.[11]

  • The Crucial Role of the Base: The methyl ester group is susceptible to hydrolysis under strongly basic conditions. Therefore, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are preferred over stronger bases like sodium hydroxide or alkoxides.[8] Potassium fluoride (KF) is an excellent alternative as it can activate the boronic acid without promoting ester hydrolysis.[5] The choice of base can significantly impact the reaction rate and yield.[12]

  • Solvent Systems: Aprotic solvents such as dioxane, toluene, or dimethoxyethane (DME), often with a small amount of water, are typically employed. The water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can also be effective, particularly when using bases like potassium fluoride.[6]

Suzuki_Catalytic_Cycle Fig. 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-X(L₂) (Palladacycle) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal diaryl_pd Ar-Pd(II)-Ar'(L₂) transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 product Ar-Ar' (Coupled Product) red_elim->product aryl_halide Ar-X (Methyl 2-bromo-3-(trifluoromethyl)benzoate) aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

These protocols are designed as robust starting points. Optimization may be required depending on the specific boronic acid partner.

Protocol 1: General Thermal Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for sterically demanding aryl bromides.[1]

Materials & Reagents:

  • Methyl 2-bromo-3-(trifluoromethyl)benzoate (1.0 equiv, e.g., 0.5 mmol, 142.5 mg)

  • Arylboronic acid (1.2 - 1.5 equiv, e.g., 0.6 - 0.75 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%, 0.01 mmol, 2.2 mg)

  • SPhos (4 mol%, 0.02 mmol, 8.2 mg)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv, 1.0 mmol, 212 mg)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, 5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 2-bromo-3-(trifluoromethyl)benzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, especially for challenging substrates.[13][14]

Materials & Reagents:

  • Methyl 2-bromo-3-(trifluoromethyl)benzoate (1.0 equiv, e.g., 0.3 mmol, 85.5 mg)

  • Arylboronic acid (1.5 equiv, 0.45 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%, 0.0045 mmol, 4.1 mg)

  • XPhos (3.0 mol%, 0.009 mmol, 4.3 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 0.6 mmol, 195 mg)

  • Anhydrous, degassed 1,4-Dioxane (3 mL)

Procedure:

  • Vessel Preparation: In a microwave reaction vial, combine all solid reagents: Methyl 2-bromo-3-(trifluoromethyl)benzoate, arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Solvent Addition: Add the degassed 1,4-dioxane.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the mixture to 120-140 °C for 20-60 minutes.

  • Workup & Purification: After cooling to room temperature, perform the workup and purification as described in Protocol 1.

Data Presentation: Summary of Reaction Parameters

The following table provides a starting point for the optimization of the Suzuki coupling of Methyl 2-bromo-3-(trifluoromethyl)benzoate.

ParameterProtocol 1 (Thermal)Protocol 2 (Microwave)Rationale / Comment
Pd Source (mol%) Pd(OAc)₂ (2%)Pd₂(dba)₃ (1.5%)Both are common and effective precatalysts.[13]
Ligand (mol%) SPhos (4%)XPhos (3%)Bulky, electron-rich ligands are essential for hindered substrates.[8][10]
Base (equiv) K₃PO₄ (2.0)Cs₂CO₃ (2.0)K₃PO₄ and Cs₂CO₃ are effective and generally compatible with esters.[8]
Solvent Toluene / H₂O (10:1)1,4-DioxaneChoice of solvent can influence reaction rate and solubility.
Temperature 100-110 °C120-140 °CHigher temperatures are often needed for hindered substrates.
Time 12-24 h20-60 minMicrowave heating drastically reduces reaction time.[13]

Expert Insights & Troubleshooting

Potential Issue Probable Cause Recommended Solution
No or Low Conversion 1. Inefficient oxidative addition due to steric hindrance.2. Catalyst deactivation.1. Screen other bulky ligands (e.g., RuPhos, BrettPhos).2. Increase reaction temperature or switch to microwave conditions.3. Ensure rigorous degassing to prevent oxygen from deactivating the catalyst.
Ester Hydrolysis The base is too strong or reaction conditions are too harsh.1. Switch to a milder base such as potassium fluoride (KF).[5]2. Use strictly anhydrous conditions.3. Reduce reaction time or temperature if possible.
Dehalogenation Reductive removal of the bromine atom from the starting material.1. Ensure the reaction is strictly anaerobic.2. Use a slightly lower temperature.3. This side reaction can sometimes be promoted by certain solvents or bases; screening may be necessary.[6]
Boronic Acid Homocoupling Self-coupling of the boronic acid partner.1. Ensure a 1:1 or slight excess of the boronic acid, not a large excess.2. Maintain a low catalyst concentration.3. Rigorous exclusion of oxygen is critical as it can promote homocoupling.[6]

Visualizing the Experimental Workflow

The following diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction.

Workflow Fig. 2: General Experimental Workflow prep 1. Reagent Preparation (Weigh solids, prepare solvents) setup 2. Reaction Setup (Combine reagents in flask) prep->setup inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert react 4. Reaction (Heating via oil bath or microwave) inert->react monitor 5. Monitoring (TLC / LC-MS) react->monitor monitor->react Continue if incomplete workup 6. Aqueous Workup (Quench, extract, wash) monitor->workup Proceed if complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Product Analysis (NMR, MS) purify->analyze

Caption: A step-by-step overview of the experimental workflow.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Aedi, M. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]

  • Newman, S. G., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. Retrieved from [Link]

  • Arisawa, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]

  • Wallow, T. I., & Novak, B. M. (1996). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • Yin, J., & Rainka, M. P. (2005). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Molnár, Á. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. Retrieved from [Link]

  • Novoderezhkin, E. V., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • Lee, S., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development. Retrieved from [Link]

  • Vuoti, N., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. Retrieved from [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]

  • Planas, O., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

Sources

Application Note: Optimizing Heck Reaction Conditions for Methyl 2-bromo-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient and Sterically Hindered Substrates in Heck Couplings

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This powerful transformation has seen widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products.[2] However, the efficiency and success of the Heck reaction are highly dependent on the nature of the substrates. "Methyl 2-bromo-3-(trifluoromethyl)benzoate" presents a particularly challenging case due to the confluence of steric hindrance from the ortho-bromo and methyl ester groups, and the strong electron-withdrawing nature of the trifluoromethyl group. These factors can significantly impact the kinetics of oxidative addition and subsequent steps in the catalytic cycle, often leading to low yields or undesired side reactions.

This application note provides a comprehensive guide to developing and optimizing the Heck reaction conditions specifically for "Methyl 2-bromo-3-(trifluoromethyl)benzoate". We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed experimental protocol as a robust starting point for your research. Furthermore, we will explore potential challenges and offer troubleshooting strategies to ensure successful implementation in your synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Heck reaction is paramount to troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) interchange.[3]

Heck_Reaction_Cycle cluster_legend Legend Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-X(Ln) OxAdd->PdII_Aryl + Ar-X Alkene_Coord Alkene Coordination PdII_Alkene Aryl-Pd(II)-Alkene(Ln) Alkene_Coord->PdII_Alkene + Alkene Mig_Ins Migratory Insertion PdII_Alkyl Alkyl-Pd(II)-X(Ln) Mig_Ins->PdII_Alkyl Beta_Hyd_Elim β-Hydride Elimination PdH H-Pd(II)-X(Ln) Beta_Hyd_Elim->PdH Red_Elim Reductive Elimination Red_Elim->Pd0 + Base ArX Ar-X Alkene Alkene Product Substituted Alkene Base Base BaseH [Base-H]+X- ArX_leg Aryl Halide Alkene_leg Alkene Product_leg Product Base_leg Base

Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[3] For "Methyl 2-bromo-3-(trifluoromethyl)benzoate," the steric bulk around the C-Br bond and the electron-withdrawing nature of the substituents can influence the rate of this step.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the aryl group onto the alkene.[3]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the double bond of the product and a palladium-hydride species.[3]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydrogen and halide from the palladium center.[3]

Recommended Reaction Conditions: A Starting Point for Optimization

Based on literature precedents for sterically hindered and electron-deficient aryl bromides, the following conditions are recommended as a starting point for the Heck reaction of "Methyl 2-bromo-3-(trifluoromethyl)benzoate" with a generic alkene such as styrene.

ComponentRecommended Reagent/ParameterRationale
Palladium Precatalyst Palladium(II) acetate (Pd(OAc)₂)A common, relatively air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species.[2]
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃) or XantphosBulky phosphine ligands can promote the reductive elimination step and stabilize the Pd(0) catalyst, which is crucial for challenging substrates. Xantphos has been shown to be effective for Heck-type reactions of fluorinated compounds.[4]
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)Organic bases like triethylamine are commonly used. Inorganic bases such as potassium carbonate can also be effective and may be advantageous in certain solvent systems.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents are generally preferred for Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle.
Temperature 80-120 °CHigher temperatures are often required to overcome the activation barrier for oxidative addition with hindered aryl bromides.
Reaction Time 12-24 hoursMonitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time.

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck reaction of "Methyl 2-bromo-3-(trifluoromethyl)benzoate" with styrene.

Materials:

  • Methyl 2-bromo-3-(trifluoromethyl)benzoate

  • Styrene (or other alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Xantphos

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd(OAc)2 and ligand to a dry Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add Methyl 2-bromo-3-(trifluoromethyl)benzoate. B->C D 4. Add solvent, alkene, and base via syringe. C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 100 °C). D->E F 6. Stir vigorously for the specified time (e.g., 18 h). E->F G 7. Monitor reaction progress by TLC or GC-MS. F->G H 8. Cool the reaction to room temperature. G->H I 9. Dilute with an organic solvent (e.g., ethyl acetate) and water. H->I J 10. Separate the organic layer and wash with brine. I->J K 11. Dry over anhydrous sodium sulfate, filter, and concentrate. J->K L 12. Purify the crude product by column chromatography. K->L

Figure 2. Experimental workflow for the Heck reaction.

  • Catalyst and Ligand Preparation: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 2-5 mol%) and the chosen phosphine ligand (e.g., 4-10 mol%).

  • Reagent Addition: Add "Methyl 2-bromo-3-(trifluoromethyl)benzoate" (1.0 eq), the alkene (e.g., 1.2-1.5 eq), the anhydrous solvent, and the base (e.g., 1.5-2.0 eq).

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficient temperature- Inappropriate ligand or base- Ensure the use of a fresh palladium precatalyst and anhydrous solvent.- Increase the reaction temperature in increments of 10-20 °C.- Screen different phosphine ligands (e.g., PPh₃, P(t-Bu)₃) and bases (e.g., Cs₂CO₃, DBU).
Formation of side products (e.g., homocoupling of the aryl bromide) - Catalyst decomposition- Slow reaction kinetics- Use a more robust ligand or a ligandless system with a higher catalyst loading.- Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to accelerate the reaction.
Poor regioselectivity with unsymmetrical alkenes - Electronic and steric factors of the alkene- For terminal alkenes, the aryl group typically adds to the less substituted carbon. For internal alkenes, a mixture of regioisomers may be obtained. The choice of ligand can sometimes influence regioselectivity.
Low yield despite complete consumption of starting material - Product degradation- Difficult purification- Reduce the reaction time or temperature once the starting material is consumed.- Optimize the purification method, potentially using a different solvent system for chromatography.

Conclusion

The Heck reaction of "Methyl 2-bromo-3-(trifluoromethyl)benzoate" presents a synthetic challenge that can be overcome with careful consideration of the reaction parameters. The steric hindrance and electron-deficient nature of the substrate necessitate the use of bulky phosphine ligands and potentially higher reaction temperatures to achieve efficient coupling. The provided protocol serves as a solid foundation for further optimization. By systematically screening catalysts, ligands, bases, and solvents, researchers can unlock the full potential of the Heck reaction for the synthesis of novel and valuable compounds derived from this challenging building block.

References

  • Fan, T., Meng, W., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Li, Y., Hao, M., Xia, M., Sun, N., Zhang, C., & Zhu, W. (2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. Reaction Chemistry & Engineering, 5(5), 961-966.
  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • Wang, C., & Glorius, F. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-bromo-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Substrates

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are critical components in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad functional group tolerance and generally mild conditions have made it an indispensable tool for researchers in both academic and industrial settings.

This application note provides a detailed guide to the Buchwald-Hartwig amination of a particularly challenging substrate: Methyl 2-bromo-3-(trifluoromethyl)benzoate . This molecule presents a confluence of steric and electronic hurdles that can impede the progress of the catalytic cycle. The ortho-bromo substituent creates significant steric hindrance around the reaction center, while the combined electron-withdrawing effects of the trifluoromethyl and methyl ester groups deactivate the aryl bromide towards oxidative addition, a critical step in the catalytic cycle.

Overcoming these challenges requires a carefully optimized protocol, with the judicious selection of the palladium precatalyst, phosphine ligand, base, and solvent being paramount to achieving high yields and purity. This document will delve into the mechanistic rationale behind these choices, provide a detailed, step-by-step experimental protocol, and offer insights into potential troubleshooting strategies.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[2] Understanding this cycle is crucial for rationalizing the choice of reagents and conditions.

Buchwald_Hartwig_Amination Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord HNRR' Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Complex Deprotonation->RedElim BaseH [Base-H]+ Deprotonation->BaseH RedElim->Pd0 Product Ar-NRR' Product RedElim->Product Reductive Elimination ArX Ar-X (Aryl Halide) Amine HNRR' (Amine) Base Base HX HX

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to generate a palladium-amido complex. The final and often rate-determining step is the reductive elimination from this complex, which forms the desired C-N bond of the product arylamine and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

For sterically hindered and electron-deficient substrates like Methyl 2-bromo-3-(trifluoromethyl)benzoate, both the oxidative addition and reductive elimination steps can be particularly challenging, necessitating the use of highly active catalyst systems.

Recommended Protocol for the Amination of Methyl 2-bromo-3-(trifluoromethyl)benzoate

This protocol is designed as a starting point for the amination of Methyl 2-bromo-3-(trifluoromethyl)benzoate with a generic primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Reagents and Equipment
Reagent/EquipmentPurpose
Methyl 2-bromo-3-(trifluoromethyl)benzoateAryl halide substrate
Amine (primary or secondary)Nucleophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium precatalyst
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Phosphine ligand
Sodium tert-butoxide (NaOt-Bu)Base
Toluene (anhydrous)Solvent
Schlenk flask or reaction vial with a magnetic stir barReaction vessel
Septum and needlesFor inert atmosphere techniques
Magnetic stirrer hotplateFor heating and stirring
Inert gas supply (Argon or Nitrogen)To maintain an inert atmosphere
Standard laboratory glassware for workup and purification
Thin-layer chromatography (TLC) or GC/LC-MSFor reaction monitoring
Silica gel for column chromatographyFor product purification
Experimental Procedure

Note: This reaction should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst deactivation.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 2-bromo-3-(trifluoromethyl)benzoate (1.0 mmol, 1.0 equiv).

    • Add the amine (1.2 mmol, 1.2 equiv).

    • Add Sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • In a separate vial, weigh the palladium precatalyst, Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd), and the ligand, XPhos (0.048 mmol, 4.8 mol %).

    • Quickly add the catalyst and ligand to the reaction flask.

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition and Reaction:

    • Add anhydrous toluene (5 mL) via syringe.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or by taking small aliquots (under inert atmosphere) for GC/LC-MS analysis. The disappearance of the starting aryl bromide is a good indicator of reaction completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Rationale for Component Selection

The choice of each component in this protocol is critical for successfully navigating the challenges posed by the substrate.

  • Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective source of Pd(0), which is the active catalytic species that enters the catalytic cycle.

  • Ligand (XPhos): For sterically hindered and electron-deficient aryl bromides, bulky and electron-rich biaryl phosphine ligands are essential. XPhos is a highly effective ligand from this class that has been shown to promote both the oxidative addition and reductive elimination steps for challenging substrates.[3] Its steric bulk helps to create a coordinatively unsaturated palladium center, facilitating the oxidative addition, while its electron-donating ability increases the electron density on the palladium, promoting the reductive elimination.

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide is a widely used and effective base for Buchwald-Hartwig aminations. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be explored, although this may require higher reaction temperatures or longer reaction times.[4]

  • Solvent (Toluene): Toluene is a common non-polar aprotic solvent for Buchwald-Hartwig reactions. It has a suitable boiling point for elevated temperatures and is generally compatible with the reagents. Other non-polar solvents like dioxane or xylene can also be used.[5]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst (oxidation) - Insufficiently strong base - Low reaction temperature- Ensure rigorous inert atmosphere techniques. - Consider using a stronger base (e.g., LHMDS). - Increase the reaction temperature in increments (e.g., to 110-120 °C).
Formation of hydrodehalogenation byproduct - β-hydride elimination from the palladium-amido intermediate.- Use a bulkier ligand to disfavor β-hydride elimination. - Lower the reaction temperature if conversion is still acceptable.
Decomposition of starting materials or product - Base-sensitive functional groups. - High reaction temperature.- Screen weaker bases (Cs₂CO₃, K₃PO₄). - Attempt the reaction at a lower temperature for a longer duration.
Incomplete reaction with complex amines - Steric hindrance of the amine.- Increase catalyst and ligand loading. - Screen different bulky phosphine ligands (e.g., RuPhos for secondary amines).[6]

Conclusion

The Buchwald-Hartwig amination of Methyl 2-bromo-3-(trifluoromethyl)benzoate presents a formidable synthetic challenge due to the substrate's steric and electronic properties. However, by employing a well-defined protocol with a highly active palladium/biaryl phosphine catalyst system and a strong, non-nucleophilic base under strictly inert conditions, this transformation can be achieved efficiently. The protocol provided in this application note serves as a robust starting point for researchers. It is important to remember that for any specific amine, empirical optimization of the reaction parameters may be necessary to achieve the best possible outcome. Careful consideration of the mechanistic principles of the Buchwald-Hartwig amination will undoubtedly guide the rational optimization of this powerful C-N bond-forming reaction.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chen, W., et al. (2013).
  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Osiński, P. W., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17975-17986.
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Grasa, G. A., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Osiński, P. W., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17975-17986.
  • Wikipedia contributors. (2024, May 22). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 11:15, January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of Methyl 2-bromo-3-(trifluoromethyl)benzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Methyl 2-bromo-3-(trifluoromethyl)benzoate as a pivotal intermediate in pharmaceutical synthesis. We delve into the compound's strategic importance, detailing its synthesis and subsequent utility in cornerstone carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: A Strategically Designed Building Block

In the landscape of modern drug discovery, the rational design of molecular scaffolds is paramount. Methyl 2-bromo-3-(trifluoromethyl)benzoate is a prime example of a strategically functionalized aromatic building block. Its structure is not accidental; it is engineered for versatility and to impart desirable characteristics to target pharmaceutical agents.

The molecule possesses two key features that make it exceptionally valuable:

  • The Trifluoromethyl (-CF3) Group: This moiety is a well-established bioisostere for groups like methyl or chlorine and is frequently incorporated into drug candidates to enhance critical properties.[1] The strong electron-withdrawing nature and high C-F bond strength of the -CF3 group can improve metabolic stability, increase lipophilicity (aiding in cell membrane permeability), and modulate binding affinity to biological targets.[1][2][3]

  • The Bromo (Br) Group: Positioned at the ortho- position to the ester, the bromine atom serves as a highly effective and reactive handle for a multitude of palladium-catalyzed cross-coupling reactions.[2] This allows for the precise and efficient introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4]

This guide will first outline the synthesis of the title compound from its corresponding carboxylic acid and then provide detailed protocols for its use in two of the most powerful reactions in the medicinal chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties & Analytical Characterization

Accurate identification and purity assessment are the foundation of reproducible synthetic chemistry. The key properties for Methyl 2-bromo-3-(trifluoromethyl)benzoate are summarized below.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 177420-63-2 (for parent acid) [5]
Molecular Formula C₉H₆BrF₃O₂ [6][7]
Molecular Weight 283.04 g/mol [6][8]
Appearance Typically a solid or oil [7]

| IUPAC Name | Methyl 2-bromo-3-(trifluoromethyl)benzoate | N/A |

Note: The CAS number for the specific methyl ester can vary by supplier; the parent acid is commonly referenced.

Table 2: Typical Analytical Data for Characterization

Technique Expected Data
¹H NMR Aromatic protons (multiplets), Methyl ester protons (~3.9 ppm singlet)
¹³C NMR Aromatic carbons, Ester carbonyl carbon, Trifluoromethyl carbon (quartet), Methyl carbon
¹⁹F NMR Single peak for the -CF₃ group
Mass Spec (MS) Correct molecular ion peak corresponding to the exact mass (m/z ~281.95)

| HPLC | Purity assessment, typically >97% for use in subsequent reactions |

Synthesis Protocol: Esterification of 2-bromo-3-(trifluoromethyl)benzoic acid

The most direct route to Methyl 2-bromo-3-(trifluoromethyl)benzoate is the acid-catalyzed esterification of its parent carboxylic acid. This is a robust and scalable reaction.[3][9]

Principle of the Reaction

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process; therefore, using the alcohol (methanol) as the solvent drives the equilibrium towards the product side, ensuring a high yield.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid 2-bromo-3-(trifluoromethyl) benzoic acid Flask Round-bottom flask Acid->Flask Methanol Methanol (Reagent & Solvent) Methanol->Flask Catalyst H₂SO₄ or p-TsOH Catalyst->Flask Reflux Heat to Reflux (e.g., 65°C) Flask->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Cool & Quench (e.g., NaHCO₃ soln) Monitor->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry (Na₂SO₄), Filter, & Concentrate Extract->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify Product Methyl 2-bromo-3- (trifluoromethyl)benzoate Purify->Product

Caption: Workflow for the synthesis of the title compound via Fischer Esterification.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3-(trifluoromethyl)benzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (approx. 10 mL per gram of acid). The acid does not need to fully dissolve at this stage.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) or p-toluenesulfonic acid (p-TsOH, ~5 mol%) to the stirring suspension.[9]

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x volumes).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure methyl ester.

Application Protocol I: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[10][11] It allows for the coupling of the aryl bromide with a wide variety of organoboron compounds.

Mechanistic Overview: The Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition of the aryl bromide to a Pd(0) species, Transmetalation of the organic group from boron to palladium, and Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd_Complex Ar-Pd(II)(Br)L₂ OxAdd->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal Pd_R_Complex Ar-Pd(II)(R)L₂ RedElim Reductive Elimination Pd_R_Complex->RedElim RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product ArBr Methyl 2-bromo-3- (trifluoromethyl)benzoate ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology
  • Inert Atmosphere: To a flame-dried Schlenk flask or vial, add Methyl 2-bromo-3-(trifluoromethyl)benzoate (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[12]

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Application Protocol II: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13] The reaction couples an aryl halide with an amine.

Mechanistic Overview: The Catalytic Cycle

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. It involves Oxidative Addition of the aryl bromide, coordination of the amine and deprotonation by a strong base to form a palladium amide complex, followed by Reductive Elimination to forge the C-N bond.[14]

Buchwald_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd_Complex Ar-Pd(II)(Br)L OxAdd->Pd_Complex Amine_Coord Amine Coordination & Deprotonation Pd_Complex->Amine_Coord Pd_Amide Ar-Pd(II)(NR'R'')L RedElim Reductive Elimination Pd_Amide->RedElim RedElim->Pd0 Product Aryl Amine (Ar-NR'R'') RedElim->Product ArBr Methyl 2-bromo-3- (trifluoromethyl)benzoate ArBr->OxAdd Amine R'R''NH + Strong Base Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Methodology
  • Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 eq) to a flame-dried Schlenk flask.[15]

  • Reagent Addition: Add Methyl 2-bromo-3-(trifluoromethyl)benzoate (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq).

  • Solvent Addition: Add a dry, degassed, non-polar solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the flask and heat the mixture to 80-110°C with vigorous stirring for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding water or a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography.

Safety & Handling

As with all laboratory chemicals, Methyl 2-bromo-3-(trifluoromethyl)benzoate and its precursors/reagents should be handled with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 3: GHS Hazard Information

Hazard Class Statement Precautionary Codes
Skin Irritation H315 - Causes skin irritation P264, P280, P302+P352
Eye Irritation H319 - Causes serious eye irritation P280, P305+P351+P338

| Target Organ Toxicity | H335 - May cause respiratory irritation | P261, P271, P304+P340 |

This information is synthesized from safety data for structurally similar compounds and should be confirmed with the specific supplier's SDS.[16]

References

  • PubChem. (n.d.). Bromo 2-methyl-3-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of Bromo-Trifluoromethyl Benzoates in Chemical Manufacturing. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2841–2846. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Sotorrios, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357. Retrieved from [Link]

  • Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5837. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

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Application Notes & Protocols: Navigating Base and Solvent Effects in Reactions of Methyl 2-bromo-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Methyl 2-bromo-3-(trifluoromethyl)benzoate

Methyl 2-bromo-3-(trifluoromethyl)benzoate is a highly versatile and valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its utility is derived from a strategic combination of functional groups. The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and can enhance the metabolic stability and lipophilicity of derivative compounds.[1][2] The bromine atom at the 2-position serves as a versatile synthetic handle, readily participating in a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions.[3] The methyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid.

However, the successful transformation of this substrate is not merely a matter of selecting a reaction type. The outcome, efficiency, and selectivity of its reactions are profoundly dictated by the nuanced interplay of the chosen base and solvent system. This guide provides an in-depth analysis of these effects across key reaction classes, offering both mechanistic insights and field-proven protocols to empower researchers in their synthetic endeavors.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: Activating an Electron-Poor Ring

Aryl halides are typically unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups (EWGs), such as the -CF₃ group on our substrate, can activate the ring for Nucleophilic Aromatic Substitution (SNAr).[4][5] The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost, making this the slow, rate-determining step.[4] The -CF₃ group at the meta-position (relative to the bromine) provides inductive stabilization to this negatively charged intermediate.

  • Elimination Step (Fast): The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.[4]

Caption: The SNAr addition-elimination pathway.

The Critical Role of Base and Solvent
  • Base Selection: The primary role of the base is to deprotonate a protic nucleophile (e.g., an amine or alcohol), thereby increasing its nucleophilicity. For less acidic nucleophiles, a stronger base is required. However, the base must not be so nucleophilic itself that it competes in the substitution.

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are the gold standard for SNAr reactions. These solvents excel at solvating cations but leave the anionic nucleophile relatively "bare," significantly enhancing its reactivity.[6] Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity and slows the reaction.[6]

Data Focus: Base & Solvent Impact on Amination

The following table illustrates the expected impact of different base/solvent combinations on the SNAr reaction of Methyl 2-bromo-3-(trifluoromethyl)benzoate with a generic secondary amine (e.g., morpholine).

EntryBase (1.5 equiv)SolventTemperature (°C)Expected YieldRationale
1K₂CO₃DMSO120HighOptimal: Polar aprotic solvent enhances nucleophilicity; moderate base is sufficient.
2Cs₂CO₃DMSO120Very HighCesium effect can accelerate reaction rates compared to potassium.
3K₂CO₃Dioxane120ModerateLess polar solvent, leading to slower reaction rates than DMSO.
4K₂CO₃Ethanol120LowProtic solvent solvates the nucleophile, drastically reducing its reactivity.
5NoneDMSO120Very LowWithout a base, the neutral amine is a poor nucleophile.
Protocol: SNAr Amination with Morpholine

Materials:

  • Methyl 2-bromo-3-(trifluoromethyl)benzoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction vessel with stir bar, condenser, and nitrogen inlet

  • Ethyl acetate, water, brine

Procedure:

  • To a dry reaction vessel under a nitrogen atmosphere, add Methyl 2-bromo-3-(trifluoromethyl)benzoate and anhydrous K₂CO₃.

  • Add anhydrous DMSO via syringe, followed by morpholine.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[7][8]

Causality: The Role of Base and Solvent

  • Base: The base is arguably the most critical component after the catalyst. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect the reaction rate and yield, especially with sterically hindered or electronically deactivated partners.

  • Solvent: The solvent system must facilitate the interaction of both the organic-soluble components (substrate, catalyst, ligand) and the often inorganic, aqueous-soluble base and boronic acid. Biphasic systems like Dioxane/H₂O or Toluene/H₂O are common.

Suzuki_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd_complex Ar-Pd(II)-Br(L_n) pd0->pd_complex Ar-Br oa_label pd0->oa_label tm Transmetalation pd_r_complex Ar-Pd(II)-R(L_n) pd_complex->pd_r_complex           tm_label pd_complex->tm_label tm->pd_r_complex r_b R-B(OR)₂ + Base r_b->tm pd_r_complex->pd0 re Reductive Elimination product Ar-R (Product) pd_r_complex->product re_label pd_r_complex->re_label re->pd0 oa_label->pd_complex tm_label->pd_r_complex re_label->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

  • Methyl 2-bromo-3-(trifluoromethyl)benzoate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • 1,4-Dioxane and Water (4:1 v/v), deoxygenated

  • Reaction vessel with stir bar, condenser, and nitrogen inlet

Procedure:

  • In a reaction vessel, combine Methyl 2-bromo-3-(trifluoromethyl)benzoate, phenylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add the deoxygenated Dioxane/Water solvent mixture via cannula.

  • Heat the reaction to 90 °C and stir vigorously.

  • Monitor progress by TLC or LC-MS (typically 2-8 hours).

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify via column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, coupling aryl halides with amines.[10]

Causality: The Role of Base and Solvent

  • Base: A strong, non-nucleophilic base is essential. Its role is to deprotonate the amine (or a palladium-amine complex) to generate the active amido-palladium species that undergoes reductive elimination.[11] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or strong inorganic bases like Cs₂CO₃.

  • Solvent: The choice of solvent is critical and often linked to the base. Non-polar aprotic solvents like toluene and dioxane are generally preferred as they resist the formation of new charges.[12] Polar solvents can sometimes coordinate to the palladium center and inhibit catalysis.[11][12]

Data Focus: Base & Solvent Impact on Buchwald-Hartwig Amination

EntryBase (1.4 equiv)SolventLigandExpected YieldRationale
1NaOtBuTolueneXPhosVery HighOptimal: Strong, non-nucleophilic base in a non-polar solvent with a bulky, electron-rich ligand.
2K₃PO₄DioxaneXPhosHighA good alternative, though sometimes less reactive than alkoxide bases.
3NaOtBuDMFXPhosLowPolar coordinating solvent can inhibit the catalyst.
4K₂CO₃TolueneXPhosVery LowBase is too weak to efficiently deprotonate the amine or palladium complex.

Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • Methyl 2-bromo-3-(trifluoromethyl)benzoate (1.0 equiv)

  • Aniline (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Toluene, anhydrous and deoxygenated

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox: To a dry reaction vial, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add Methyl 2-bromo-3-(trifluoromethyl)benzoate.

  • Add anhydrous, deoxygenated toluene, followed by aniline.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction to 100 °C with stirring.

  • Monitor progress by LC-MS (typically 6-24 hours).

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine organic layers, wash with brine, dry (Na₂SO₄), filter, and concentrate.

  • Purify by column chromatography.

Chapter 3: Ester Hydrolysis (Saponification)

Converting the methyl ester to a carboxylic acid is a fundamental transformation, often achieved through base-mediated hydrolysis (saponification).

Causality: The Role of Base and Solvent

  • Base: A strong base, typically an alkali metal hydroxide like NaOH or LiOH, is used in stoichiometric amounts. The hydroxide ion acts as the nucleophile, attacking the ester carbonyl. The reaction is irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt.

  • Solvent: A protic solvent system is required to dissolve the hydroxide base and the substrate. A mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol is commonly used to ensure homogeneity.[13]

Protocol: Saponification to 2-bromo-3-(trifluoromethyl)benzoic acid

Materials:

  • Methyl 2-bromo-3-(trifluoromethyl)benzoate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (3:1 v/v)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 2-bromo-3-(trifluoromethyl)benzoate in the THF/Water solvent mixture in a round-bottom flask.

  • Add LiOH·H₂O and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until all starting material is consumed (typically 1-4 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the solid product under vacuum to yield the carboxylic acid.

Workflow & Decision Making

Decision_Workflow start Start: Methyl 2-bromo-3-(trifluoromethyl)benzoate q1 Desired Bond Formation? start->q1 cn_bond C-N Bond q1->cn_bond C-N cc_bond C-C Bond q1->cc_bond C-C co_bond C-O Bond (from Br) q1->co_bond C-O acid Carboxylic Acid q1->acid COOH proc_bha Buchwald-Hartwig Amination Base: NaOtBu Solvent: Toluene cn_bond->proc_bha proc_suzuki Suzuki Coupling Base: K₃PO₄ Solvent: Dioxane/H₂O cc_bond->proc_suzuki proc_snar S_N_Ar Reaction Base: K₂CO₃ Solvent: DMSO co_bond->proc_snar proc_hydrolysis Saponification Base: LiOH Solvent: THF/H₂O acid->proc_hydrolysis

Caption: Decision workflow for selecting reaction conditions.

References

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][14]

  • Chem LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link][4]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. Retrieved from [Link][3]

  • PubChem. (n.d.). Bromo 2-methyl-3-(trifluoromethyl)benzoate. Retrieved from [Link][15]

  • Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2881–2887. [Link][7]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link][16]

  • Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Retrieved from [13]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link][5]

  • ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link][17]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 137(1), 424–433. [Link][11]

  • Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Retrieved from [18]

  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link][6]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link][12]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link][8]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link][19]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][10]

  • Doubtnut. (2020). Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@). Retrieved from [Link][20]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of Bromo-Trifluoromethyl Benzoates in Chemical Manufacturing. Retrieved from [Link][2]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link][21]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link][22]

  • Organic Syntheses. (n.d.). 1-BROMO-3-METHYL-2-BUTANONE. Retrieved from [Link][23]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Heck Reactions with Methyl 2-bromo-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the complexities of Heck coupling reactions involving Methyl 2-bromo-3-(trifluoromethyl)benzoate. This resource is designed for researchers, chemists, and process development professionals who are looking to enhance reaction yields, minimize impurities, and troubleshoot common issues encountered with this challenging substrate.

The unique structure of Methyl 2-bromo-3-(trifluoromethyl)benzoate, featuring both significant steric hindrance from the ortho-bromo and ester groups and strong electron-withdrawing effects from the trifluoromethyl moiety, places it in a class of substrates known for sluggish reactivity and a propensity for side reactions. This guide provides expert insights and actionable protocols to overcome these hurdles.

Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yield

This section addresses the most common issues leading to low conversion and poor yields. We will diagnose potential causes and provide systematic solutions.

Question: My reaction has stalled, showing low conversion of the starting material. What are the primary causes?

Answer: Reaction stalling with this substrate is typically traced back to two main culprits: inefficient oxidative addition or rapid catalyst deactivation. The steric bulk around the palladium center and the electron-deficient nature of the aryl bromide make the initial oxidative addition step of the catalytic cycle kinetically challenging.

Diagnostic Workflow:

  • Assess the Catalyst's Health: A primary indicator of catalyst death is the visible precipitation of palladium black. If you observe this, your catalytic system is not stable under the reaction conditions.

  • Analyze the Ligand Choice: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often inadequate for this substrate. They do not provide the necessary steric bulk to promote reductive elimination or the electron-donating character to facilitate oxidative addition.

  • Re-evaluate the Base: The choice and stoichiometry of the base are critical. An inappropriate base can lead to side reactions or may not be strong enough to efficiently regenerate the active Pd(0) catalyst.

dot

Caption: Troubleshooting workflow for low conversion.

Question: I'm observing a significant amount of hydrodebromination (replacement of Br with H). How can I suppress this side reaction?

Answer: Hydrodebromination is a common side reaction with electron-deficient aryl halides. It occurs when the aryl-palladium(II) intermediate undergoes reaction with a hydride source before it can couple with the olefin.

Mechanistic Insight: The hydride source can be the solvent, the base, or even the olefin itself under certain conditions.

Mitigation Strategies:

  • Choice of Base: Avoid bases that can readily provide a hydride, such as those with β-hydrogens (e.g., triethylamine, especially when used as a solvent). Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred as they are less likely to be a hydride source.

  • Solvent Selection: While polar aprotic solvents like DMF or DMA are common, ensure they are anhydrous. Water can be a proton source that facilitates this side reaction. Consider less protic solvents like dioxane or toluene if the reaction tolerates them.

  • Additives: The addition of a small amount of a scavenger, such as a hindered secondary amine, can sometimes intercept the species responsible for hydrodebromination.

Part 2: Frequently Asked Questions (FAQs)

Question: What is the optimal palladium catalyst and ligand combination for Methyl 2-bromo-3-(trifluoromethyl)benzoate?

Answer: For sterically hindered and electron-deficient substrates like this, pre-formed palladium catalysts or catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended.

  • Ligand Selection: This is the most critical parameter. The goal is to use a ligand that accelerates the slow oxidative addition and subsequent reductive elimination steps. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or cataCXium® A are excellent choices. These ligands create a bulky and electron-rich environment around the palladium center, which is ideal for this type of substrate.

ParameterRecommendation for High YieldRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Standard, reliable sources for generating active Pd(0).
Ligand SPhos, XPhos, or similar Buchwald-type ligandsBulky, electron-rich ligands accelerate oxidative addition and prevent catalyst decomposition.
Pd:Ligand Ratio 1:1.5 to 1:2.5An excess of ligand helps to stabilize the active catalyst and prevent the formation of palladium black.
Catalyst Loading 1-5 mol%Higher loadings may be necessary for this challenging substrate, but optimization is key to reduce costs.
Question: How do I select the right base and solvent for this reaction?

Answer: The base and solvent work in concert to facilitate catalyst turnover and maintain a stable reaction environment.

  • Base Selection: An inorganic base is generally the best choice to avoid side reactions.

    • Cesium Carbonate (Cs₂CO₃): Often gives excellent results due to its high solubility in many organic solvents, which can accelerate the reaction.

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is also highly effective.

    • Sodium Carbonate (Na₂CO₃): A more economical option, but its lower solubility can sometimes lead to slower reaction rates.

  • Solvent Selection: A polar aprotic solvent is typically required to dissolve the reactants and the base.

    • 1,4-Dioxane, Toluene, or CPME: Often good first choices.

    • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA): Can be effective but must be of high purity and anhydrous to prevent side reactions.

Part 3: Experimental Protocols

Protocol 1: General Screening Procedure for Heck Reaction

This protocol provides a starting point for optimizing the reaction conditions.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reagent Addition: Add Methyl 2-bromo-3-(trifluoromethyl)benzoate (1.0 equivalent) and the olefin coupling partner (1.2-1.5 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, to make a 0.1 M solution with respect to the aryl bromide).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

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G cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add Pd Precursor, Ligand, and Base B Add Aryl Bromide and Olefin A->B C Add Anhydrous Solvent B->C D Heat Reaction Mixture (80-120 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Dilute E->F G Filter through Celite F->G H Aqueous Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the Heck reaction.

Part 4: The Heck Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The choice of bulky, electron-rich ligands is critical for facilitating the challenging oxidative addition and reductive elimination steps with this substrate.

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Heck_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) [RATE LIMITING] Coord Olefin Complex OxAdd->Coord Olefin Coordination Insert Migratory Insertion Intermediate Coord->Insert Migratory Insertion Elim β-Hydride Elimination Product Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination & Base Regeneration (-HBr) Product_out Heck Product Elim->Product_out

Caption: The Heck catalytic cycle.

This guide provides a foundational framework for improving your success with Methyl 2-bromo-3-(trifluoromethyl)benzoate in Heck reactions. For further, specific application support, please do not hesitate to contact our technical team.

References

  • Title: The Heck Reaction: A Guide for the Practicing Chemist Source: Organic Process Research & Development URL: [Link]

  • Title: Recent advances in Heck coupling reactions Source: Chemical Communications URL: [Link]

  • Title: Buchwald-Hartwig and Heck-Mizoroki reactions of 2-bromobenzaldehyde, 2-bromobenzonitrile and 2-bromobenzophenone Source: Beilstein Journal of Organic Chemistry URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Trifluoromethylated Aromatic Scaffolds: A Strategic Comparison of the Building Block Approach vs. Direct C-H Trifluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide. The initial query proposed a direct benchmarking of "Methyl 2-bromo-3-(trifluoromethyl)benzoate" as a trifluoromethylating agent. However, a thorough review of the literature reveals that this compound does not function as a trifluoromethyl donor. Instead, it is a highly valuable and strategically important trifluoromethylated building block .

Therefore, this guide has been structured to provide a more pertinent and insightful comparison for researchers in the field: a strategic analysis of using pre-functionalized scaffolds like Methyl 2-bromo-3-(trifluoromethyl)benzoate versus employing direct trifluoromethylation methodologies on unfunctionalized aromatic systems. This approach offers a more accurate and practical guide to incorporating the vital trifluoromethyl motif into complex molecules.

Introduction: The Indispensable Role of the Trifluoromethyl Group in Modern Drug Discovery

The trifluoromethyl (CF3) group has become a cornerstone in the design of modern pharmaceuticals and agrochemicals.[1][2] Its unique combination of high electronegativity, metabolic stability, and lipophilicity can profoundly enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[1][3] Incorporating a CF3 group can improve a drug candidate's membrane permeability, binding affinity to target proteins, and resistance to oxidative metabolism, ultimately leading to more potent and effective therapeutic agents.[1][3][4]

Consequently, the central challenge for medicinal and process chemists is not if they should incorporate a CF3 group, but how to do so efficiently and strategically. Two primary strategies dominate the landscape:

  • The Trifluoromethylated Building Block Approach: This strategy involves using a commercially available or readily synthesized scaffold, such as Methyl 2-bromo-3-(trifluoromethyl)benzoate , where the CF3 group is already in place. Subsequent synthetic transformations are then performed on other parts of the molecule.

  • The Direct Trifluoromethylation Approach: This "late-stage functionalization" strategy involves introducing the CF3 group directly onto an existing aromatic or heteroaromatic ring, often near the end of a synthetic sequence, using a specialized trifluoromethylating agent.

This guide provides a comparative analysis of these two divergent strategies, offering field-proven insights to help researchers make the most informed decisions for their specific synthetic campaigns.

Part 1: The Trifluoromethylated Building Block Strategy: Leveraging Pre-Functionalized Scaffolds

The use of building blocks like Methyl 2-bromo-3-(trifluoromethyl)benzoate is a robust and time-tested approach. Here, the challenge of trifluoromethylation is front-loaded, relying on established industrial processes for the synthesis of the initial scaffold.

Featured Building Block: Methyl 2-bromo-3-(trifluoromethyl)benzoate

This compound is a versatile intermediate.[5] Its value lies in the orthogonal reactivity of its functional groups:

  • Trifluoromethyl Group: A stable, electron-withdrawing group that imparts desirable physicochemical properties to the final compound.

  • Bromo Group: A handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds.[6]

  • Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides.

The core advantage of this approach is its predictability and reliability. The regiochemistry of the trifluoromethyl group is fixed, eliminating the risk of generating unwanted isomers—a common challenge in direct C-H functionalization.

Logical Workflow: The Building Block Approach

The following diagram illustrates a typical synthetic workflow starting with a trifluoromethylated building block.

A Trifluoromethylated Building Block (e.g., Methyl 2-bromo-3-(trifluoromethyl)benzoate) B Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B [Pd catalyst], Base, Boronic Acid C Ester Hydrolysis B->C LiOH, H₂O/THF D Amide Coupling C->D Amine, Coupling Agent (e.g., HATU) E Final Target Molecule D->E

Caption: Synthetic workflow using a pre-functionalized building block.

Representative Protocol: Suzuki Coupling of a Bromo-Trifluoromethyl Benzoate Derivative

This protocol demonstrates how the bromo- group serves as a versatile anchor for synthetic elaboration.

Objective: To couple an arylboronic acid with a bromo-trifluoromethyl benzoate derivative.

Materials:

  • Methyl 4-bromo-2-(trifluoromethyl)benzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2 M Aqueous Na₂CO₃ solution (3.0 equiv)

  • Toluene (solvent)

  • Ethanol (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 4-bromo-2-(trifluoromethyl)benzoate, the arylboronic acid, and Pd(PPh₃)₄.

  • Add toluene and ethanol (e.g., 4:1 v/v) to the flask.

  • Add the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled product.

Causality of Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings, effective for a wide range of substrates.

  • Base: Na₂CO₃ is a moderately strong inorganic base, sufficient to facilitate transmetalation without causing unwanted side reactions like ester hydrolysis.

  • Solvent System: The toluene/ethanol/water mixture ensures that both organic and inorganic reagents are sufficiently solubilized for the reaction to proceed efficiently.

Part 2: The Direct Trifluoromethylation Strategy: Late-Stage Functionalization

In contrast to the building block approach, direct trifluoromethylation introduces the CF3 group onto a more advanced intermediate or even the final molecular skeleton. This strategy is particularly powerful for rapidly generating analogues for structure-activity relationship (SAR) studies.[4] These reactions are typically classified by the nature of the trifluoromethyl source: electrophilic, nucleophilic, or radical.

Electrophilic Trifluoromethylating Agents (CF3⁺ source)

These reagents are effective for trifluoromethylating nucleophiles, including electron-rich aromatics, enolates, and heteroatoms.

  • Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are powerful, shelf-stable solids but can be expensive.[7] Fluorinated derivatives have been developed that are more reactive and recyclable.[8]

  • Togni's Reagents: These hypervalent iodine(III)-CF₃ reagents are milder and highly versatile, suitable for a broad range of carbon- and heteroatom-centered nucleophiles.[7] They are generally considered safer to handle than some other electrophilic sources, though caution is still advised as some have been reported to have explosive properties under certain conditions.[9]

Nucleophilic Trifluoromethylating Agents (CF3⁻ source)

These reagents react with electrophilic substrates.

  • Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is the most widely used nucleophilic CF3 source.[7] It is a volatile liquid that requires an activator (typically a fluoride source like TBAF) to generate the trifluoromethyl anion. It is highly effective for carbonyl compounds and in copper-catalyzed cross-coupling reactions with aryl halides.

Radical Trifluoromethylating Agents (CF3• source)

These reagents generate a trifluoromethyl radical, which is highly reactive towards arenes and heteroarenes, particularly electron-deficient ones.

  • Langlois' Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive, stable, and easy-to-handle solid. It typically requires an oxidant (like t-BuOOH or K₂S₂O₈) to generate the CF3 radical.

  • Photoredox Catalysis: Modern methods often use visible light and a photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) to generate the CF3 radical from sources like CF₃I or Togni's reagent under exceptionally mild conditions.[4]

Logical Workflow: Direct Trifluoromethylation

This diagram shows the alternative strategy of late-stage functionalization.

A Advanced Intermediate (Unfunctionalized Arene) B Direct Trifluoromethylation (e.g., Radical Addition) A->B CF₃ Source (e.g., CF₃SO₂Na), Oxidant, Solvent C Final Target Molecule B->C

Caption: Synthetic workflow using a direct trifluoromethylation strategy.

Representative Protocol: Radical Trifluoromethylation of an Arene using Langlois' Reagent

Objective: To introduce a CF3 group onto a heteroaromatic compound.

Materials:

  • Heteroaromatic Substrate (e.g., Caffeine) (1.0 equiv)

  • Sodium Trifluoromethanesulfinate (Langlois' Reagent) (2.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 equiv)

  • Acetonitrile (CH₃CN)

  • Water

Procedure:

  • In a pressure-tolerant vial, dissolve the heteroaromatic substrate and Langlois' Reagent in a mixture of acetonitrile and water (e.g., 1:1 v/v).

  • Carefully add the TBHP solution to the vial.

  • Seal the vial and heat the mixture to 60-80 °C for several hours, monitoring by LC-MS. Caution: The reaction can generate pressure.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality of Choices:

  • Reagent: Langlois' reagent is chosen for its low cost, stability, and effectiveness in generating CF3 radicals under oxidative conditions.

  • Oxidant: TBHP is a common and effective oxidant for generating the CF3 radical from the sulfinate salt.

  • Solvent System: The CH₃CN/water mixture is often optimal for solubilizing both the organic substrate and the inorganic reagents.

Part 3: Strategic Comparison and Decision-Making Framework

Choosing between the building block and direct trifluoromethylation strategies is a critical decision that depends on the specific goals of the project.

FeatureBuilding Block Approach (e.g., Methyl 2-bromo-3-(trifluoromethyl)benzoate)Direct Trifluoromethylation Approach
Regioselectivity Excellent: The position of the CF3 group is pre-defined and unambiguous.Variable: Can be a major challenge. Often yields mixtures of isomers, especially on complex arenes.
Substrate Scope Broad: Limited by the commercial availability of building blocks.Broad: A wide variety of reagents are available for different electronic demands (electron-rich vs. electron-poor arenes).
Functional Group Tolerance High: The CF3 group is robust. Subsequent reactions (e.g., couplings) are well-established and tolerate many functional groups.Moderate to High: Highly dependent on the chosen reagent and mechanism. Oxidative conditions for radical methods can be harsh.
Ideal Application Stage Early- to Mid-Stage Synthesis: Best for constructing the core of a molecule in a convergent synthesis.Late-Stage Functionalization: Ideal for rapidly creating analogues of a lead compound for SAR studies.[4]
Scalability & Cost Generally Good: Building blocks are often produced on an industrial scale, making this approach cost-effective for large-scale synthesis.Variable: Can be expensive for large-scale work due to the high cost of some reagents (e.g., Umemoto's) and catalysts (e.g., Palladium, Iridium).
Predictability High: Based on well-understood, canonical reactions like Suzuki and Buchwald-Hartwig couplings.Lower: Reaction outcomes can be sensitive to subtle electronic and steric changes in the substrate.

Conclusion: A Symbiotic Relationship

Neither the building block approach nor direct trifluoromethylation is universally superior. They are complementary strategies that a skilled synthetic chemist must deploy judiciously.

  • The Building Block Approach , utilizing intermediates like Methyl 2-bromo-3-(trifluoromethyl)benzoate , offers a reliable, predictable, and often more scalable path to a specific, isomerically pure target. It is the workhorse for process development and large-scale manufacturing.

  • The Direct Trifluoromethylation Approach offers unparalleled speed and flexibility for exploring chemical space, especially in a drug discovery context. Its power lies in late-stage functionalization, enabling the rapid diversification of complex molecules to optimize biological activity.

A truly effective research program will leverage both strategies. An initial lead compound might be discovered via a rapid, direct trifluoromethylation screen, while the subsequent scalable, commercial synthesis of that drug will almost certainly rely on a robust, convergent route starting from a well-chosen trifluoromethylated building block. Understanding the strengths and weaknesses of each, as detailed in this guide, is paramount to success in modern chemical synthesis.

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Sources

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